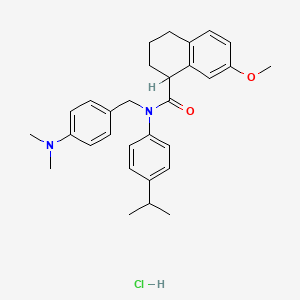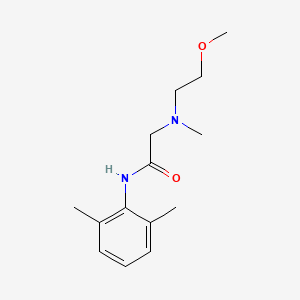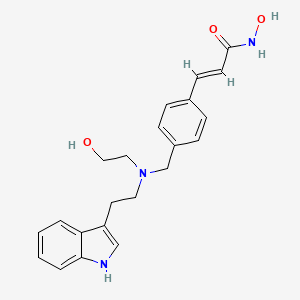
Dacinostat
Vue d'ensemble
Description
Chemical Reactions Analysis
Dacinostat has been shown to increase SMN2 transcript and protein levels and promote demethylation of the SMN2 gene . It has also been observed to tackle cancer chemoresistance in multiple myeloma and acute myeloid leukemia .Physical And Chemical Properties Analysis
Dacinostat has a molecular weight of 379.459 and a molecular formula of C22H25N3O3 .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
Dacinostat, a histone deacetylase inhibitor (HDACi), has shown promising results in inducing cell cycle arrest, differentiation, and apoptosis in tumor models . It has been used against multiple myeloma and acute myeloid leukemia .
Methods of Application
Dacinostat modulates the biological function of HDACs, which regulate gene expression by creating the closed state of chromatin via histone hypoacetylation . The distinct molecular mechanisms modulated by dacinostat in exerting cytotoxic effect against the defined malignancies have also been detailed .
Results or Outcomes
Dacinostat has shown promising anticancer activity in colon and lung cancer cell models in a dose-dependent fashion with low toxicity . The defined inhibitor in combination with 13-cis retinoic acid (CRA) has been found to induce apoptosis in malignant melanoma tumors to a different extent .
Medulloblastoma Treatment
Specific Scientific Field
This application is in the field of Pediatric Oncology .
Summary of the Application
Dacinostat has been identified as a potential therapeutic agent against medulloblastoma, the most frequently occurring malignant brain tumor in children .
Methods of Application
In this study, a high-throughput cell viability assay was used to screen compounds and identify drug candidates with anti-proliferative properties for medulloblastoma cells . Dacinostat and quisinostat were found to induce cytotoxicity, trigger cell apoptosis, and block cell cycle progression at the G2/M phase .
Results or Outcomes
Both Dacinostat and quisinostat attenuated xenograft medulloblastoma growth in mice . They exercise their anti-medulloblastoma activity via induction of caspase-3 and PARP cleavage and augmenting the acetylation for histones H3 and H4 .
Overcoming Cancer Chemoresistance
Specific Scientific Field
This application is in the field of Cancer Research .
Summary of the Application
Dacinostat has been used to enhance the therapeutic efficacy of histone deacetylase inhibitors (HDACi), which are small molecules that modulate the biological function of HDACs . These inhibitors have shown promising results in inducing cell cycle arrest, differentiation, and apoptosis in tumor models .
Methods of Application
Dacinostat has been used in combination with 13-cis retinoic acid (CRA) to induce apoptosis in malignant melanoma tumors . The distinct molecular mechanisms modulated by dacinostat in exerting cytotoxic effect against the defined malignancies have also been detailed .
Results or Outcomes
Dacinostat has shown promising anticancer activity in colon and lung cancer cell models in a dose-dependent fashion with low toxicity .
Restoring Cytotoxic T Lymphocyte (CTL) Activity
Specific Scientific Field
This application is in the field of Immunology .
Summary of the Application
Dacinostat has been identified as a potential therapeutic agent for restoring CTL activity .
Methods of Application
The specific methods of application for this use of Dacinostat are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Overcoming Cancer Chemoresistance
Specific Scientific Field
This application is in the field of Cancer Research .
Summary of the Application
Dacinostat has been used to enhance the therapeutic efficacy of histone deacetylase inhibitors (HDACi), which are small molecules that modulate the biological function of HDACs . These inhibitors have shown promising results in inducing cell cycle arrest, differentiation, and apoptosis in tumor models .
Methods of Application
Dacinostat has been used in combination with 13-cis retinoic acid (CRA) to induce apoptosis in malignant melanoma tumors . The distinct molecular mechanisms modulated by dacinostat in exerting cytotoxic effect against the defined malignancies have also been detailed .
Results or Outcomes
Dacinostat has shown promising anticancer activity in colon and lung cancer cell models in a dose-dependent fashion with low toxicity .
Restoring Cytotoxic T Lymphocyte (CTL) Activity
Specific Scientific Field
This application is in the field of Immunology .
Summary of the Application
Dacinostat has been identified as a potential therapeutic agent for restoring CTL activity .
Methods of Application
The specific methods of application for this use of Dacinostat are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dacinostat | |
CAS RN |
404951-53-7 | |
| Record name | Dacinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



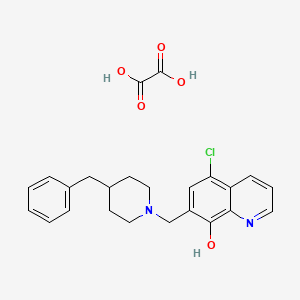
![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)
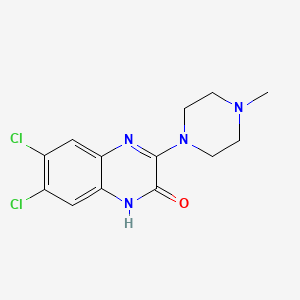
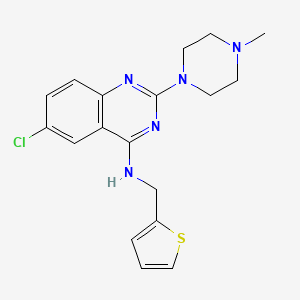
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
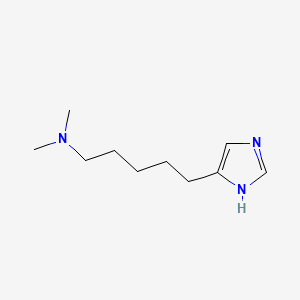
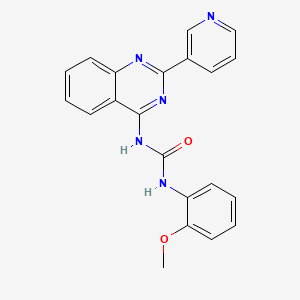
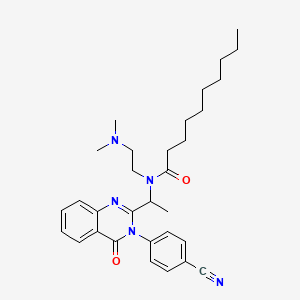
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
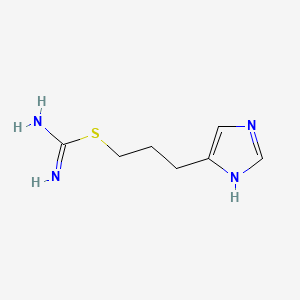
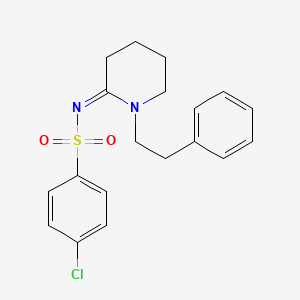
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
